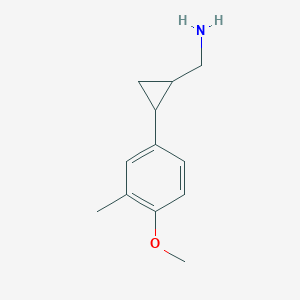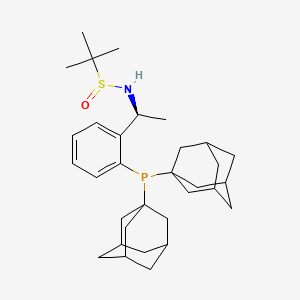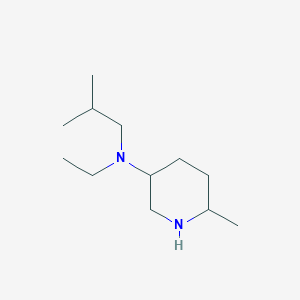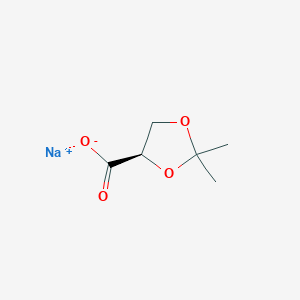
(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C12H17NO It features a cyclopropyl group attached to a methanamine moiety, with a methoxy and methyl substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of 4-methoxy-3-methylbenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyclopropyl ring can be reduced under specific conditions.
Substitution: The methanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (2-(4-Hydroxy-3-methylphenyl)cyclopropyl)methanamine.
Reduction: Formation of a reduced cyclopropyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the target molecule, leading to conformational changes that affect its activity. The methoxy and methyl groups on the phenyl ring can also influence the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(3-Chlorophenyl)cyclopropyl)methanamine
- (2-(4-Hydroxy-3-methylphenyl)cyclopropyl)methanamine
- (S)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine
Uniqueness
Compared to similar compounds, (2-(4-Methoxy-3-methylphenyl)cyclopropyl)methanamine stands out due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can significantly impact the compound’s reactivity, binding properties, and overall stability, making it a unique and valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[2-(4-methoxy-3-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-8-5-9(3-4-12(8)14-2)11-6-10(11)7-13/h3-5,10-11H,6-7,13H2,1-2H3 |
Clé InChI |
LPFHGZRUZYMKNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2CC2CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)









![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)
